molecular formula C13H19NO3 B193001 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde CAS No. 29122-74-5

4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde

Cat. No. B193001
CAS RN: 29122-74-5
M. Wt: 237.29 g/mol
InChI Key: BGHLBXLHZRCXRY-UHFFFAOYSA-N
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Description

4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde is a chemical compound with the molecular formula C13H19NO3 . It is also known as Metoprolol EP Impurity C . This compound is a metabolite of the selective β-1 blocker drug metoprolol .


Molecular Structure Analysis

The molecular structure of 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde can be represented by the InChI string: InChI=1S/C13H19NO3/c1-10(2)14-7-12(16)9-17-13-5-3-11(8-15)4-6-13/h3-6,8,10,12,14,16H,7,9H2,1-2H3 . The compound has a molecular weight of 237.29 g/mol . The compound’s canonical SMILES representation is CC(C)NCC(COC1=CC=C(C=C1)C=O)O .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde include a molecular weight of 237.29 g/mol . The compound has two hydrogen bond donors . Further details about its physical and chemical properties such as density, melting point, and boiling point were not found in the search results.

Scientific Research Applications

  • Synthesis and Characterization:

    • Synthesis of Novel Derivatives : Yüksek et al. (2015) synthesized novel compounds, including derivatives of benzaldehyde, for studying their in vitro antioxidant activities and physicochemical properties (Yüksek et al., 2015).
    • Formation of Schiff Bases : Azeez and Hamad (2017) described the synthesis of Schiff bases (substituted benzylidene) derived from benzaldehydes (Azeez & Hamad, 2017).
  • Pharmacological Applications:

    • Antiproliferative Activity : Liszkiewicz (2002) investigated the antiproliferative activity of benzaldehyde derivatives against various human cancer cell lines (Liszkiewicz, 2002).
    • Antioxidant and Antibacterial Properties : Aslam et al. (2016) studied Schiff bases derived from benzaldehydes for their antioxidant, antibacterial, and lipoxygenase inhibition activities (Aslam et al., 2016).
  • Materials Science:

    • Optical Nonlinear Properties : Abdullmajed et al. (2021) synthesized Schiff base compounds from benzaldehyde derivatives and evaluated their nonlinear optical properties (Abdullmajed et al., 2021).
    • Chemosensors for pH Measurement : Dhawa et al. (2020) explored benzaldehyde derivatives as fluorescent chemosensors for pH, differentiating between normal and cancer cells (Dhawa et al., 2020).
  • Corrosion Inhibition:

    • Corrosion Inhibition in Steel : Emregül and Hayvalı (2006) studied the inhibitory action of a Schiff base derived from benzaldehyde on steel corrosion in acidic environments (Emregül & Hayvalı, 2006).
  • Solid Phase Organic Synthesis:

    • Use as Linkers : Swayze (1997) investigated benzaldehyde derivatives as linkers for solid phase organic synthesis, focusing on the formation of secondary amide derivatives (Swayze, 1997).
  • Synthesis of Organic Compounds:

    • Synthesis of Pyrano[3,2-c]pyridine Scaffolds : Elinson et al. (2018) demonstrated the synthesis of pyrano[3,2-c]pyridine systems using benzaldehydes, important for biomedical applications (Elinson et al., 2018).

properties

IUPAC Name

4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-10(2)14-7-12(16)9-17-13-5-3-11(8-15)4-6-13/h3-6,8,10,12,14,16H,7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGHLBXLHZRCXRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde

CAS RN

29122-74-5
Record name H-128/80
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029122745
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde hemifumarate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-(2-HYDROXY-3-(ISOPROPYLAMINO)PROPOXY)BENZALDEHYDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1ILP72SEM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
C Slegers, A Maquille, V Deridder, E Sonveaux… - Radiation Physics and …, 2006 - Elsevier
E-beam and gamma products from the radiolysis of aqueous solutions of (±)-metoprolol tartrate, saturated in nitrogen, are analyzed by HPLC with on-line mass and UV detectors. The …
Number of citations: 34 www.sciencedirect.com
RK Seshadri, MM Desai, TV Raghavaraju… - Scientia …, 2010 - mdpi.com
A simple ultra performance liquid chromatographic (UPLC) method has been developed for the simultaneous estimation of Metoprolol (MT), Atorvastatin (AT) and Ramipril (RM) from …
Number of citations: 50 www.mdpi.com

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